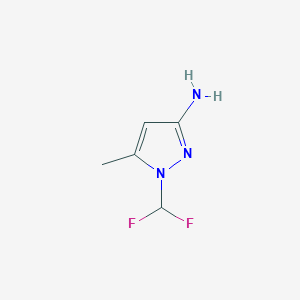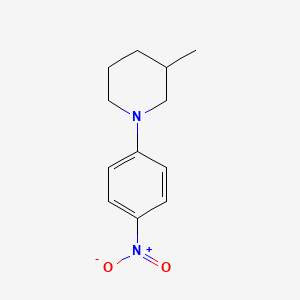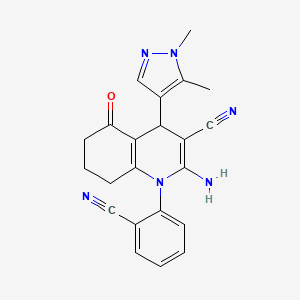![molecular formula C14H7Cl5N4O2S B10903608 4-{[(E)-{5-[(pentachlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903608.png)
4-{[(E)-{5-[(pentachlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-1-{5-[(2,3,4,5,6-PENTACHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a pentachlorophenoxy group, a furan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2,3,4,5,6-PENTACHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Pentachlorophenoxy Group: This step involves the chlorination of phenol to obtain pentachlorophenol, which is then reacted with an appropriate alkylating agent to introduce the furan ring.
Synthesis of the Triazole Moiety: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reaction: The final step involves coupling the pentachlorophenoxy-furan intermediate with the triazole moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan ring, leading to the formation of dihydro derivatives.
Substitution: The pentachlorophenoxy group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or furan rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pentachlorophenoxy group may interact with cellular membranes, while the triazole moiety can bind to enzymes or receptors, inhibiting their activity. The furan ring may also contribute to the compound’s overall bioactivity by facilitating its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[((E)-1-{5-[(2,3,4,5,6-PENTACHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar compounds include those with variations in the pentachlorophenoxy group, furan ring, or triazole moiety.
Pentachlorophenoxy Derivatives: Compounds with different substituents on the phenoxy group.
Triazole Derivatives: Compounds with different substituents on the triazole ring.
Uniqueness
The uniqueness of 4-[((E)-1-{5-[(2,3,4,5,6-PENTACHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H7Cl5N4O2S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-[(E)-[5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H7Cl5N4O2S/c15-8-9(16)11(18)13(12(19)10(8)17)24-4-7-2-1-6(25-7)3-21-23-5-20-22-14(23)26/h1-3,5H,4H2,(H,22,26)/b21-3+ |
InChI Key |
CCBHMPJQDAQCLX-WSVFEZOKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)/C=N/N2C=NNC2=S)COC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(OC(=C1)C=NN2C=NNC2=S)COC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(E)-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10903550.png)
![3,4-dihydroquinolin-1(2H)-yl{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10903556.png)
![3-fluoro-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B10903557.png)

![4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol](/img/structure/B10903572.png)
![1-[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10903578.png)

![2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol](/img/structure/B10903590.png)

![2-{[(E)-(2-fluorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10903601.png)
![2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10903621.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10903628.png)
![N'~2~,N'~5~-bis[(E)-(2,6-dichlorophenyl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10903635.png)
